molecular formula C15H16N2O4S B5575317 N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B5575317
M. Wt: 320.4 g/mol
InChI Key: XFRYEGMAZHOGSJ-UHFFFAOYSA-N
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Description

N-(3-{[(4-Methoxyphenyl)sulfonyl]amino}phenyl)acetamide (CAS: 19837-89-9) is a sulfonamide derivative with the molecular formula C₁₅H₁₆N₂O₄S and a molecular weight of 320.36 g/mol. Its structure features a phenylacetamide core linked to a 4-methoxyphenylsulfonamide group.

Properties

IUPAC Name

N-[3-[(4-methoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11(18)16-12-4-3-5-13(10-12)17-22(19,20)15-8-6-14(21-2)7-9-15/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRYEGMAZHOGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amino derivative.

Scientific Research Applications

N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents on Sulfonamide/Phenyl Rings Key Functional Groups Molecular Formula
Target Compound 4-Methoxyphenyl sulfonamide, phenylacetamide –SO₂NH–, –OCH₃, –NHCOCH₃ C₁₅H₁₆N₂O₄S
N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide () 4-Methoxyphenyl sulfonamide, phenylacetamide –SO₂NH–, –OCH₃, –NHCOCH₃ C₁₅H₁₆N₂O₄S
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide () 3-Methylphenyl sulfonamide, phenylacetamide –SO₂NH–, –CH₃, –NHCOCH₃ C₁₅H₁₆N₂O₃S
N4-Acetylsulfamethazine () Pyrimidinylamino sulfonamide, phenylacetamide –SO₂NH–, –C₃H₃N₂, –NHCOCH₃ C₁₀H₁₂N₂O₄S
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide () 3-Ethoxypropylamino sulfonamide, phenylacetamide –SO₂NH–, –OCH₂CH₂CH₃, –NHCOCH₃ C₁₃H₂₀N₂O₄S

Key Observations :

  • Substituent Position : The target compound and ’s analogue share identical substituents but differ in regiochemistry (3- vs. 4-position on the phenyl ring), affecting hydrogen bonding and crystal packing .
  • Heterocyclic Modifications : N4-Acetylsulfamethazine () incorporates a pyrimidine ring, which may confer distinct pharmacokinetic properties, such as increased metabolic stability .

Pharmacological Activities

Table 2: Pharmacological Comparisons
Compound Name Biological Activity Efficacy/Notes Reference
Target Compound Analgesic, anti-inflammatory (predicted) Structural similarity to ’s active compounds
N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide () Anti-hypernociceptive (inflammatory pain) Comparable to paracetamol in efficacy
N4-Acetylsulfanilamide () Antibacterial (sulfonamide class) Lacks 4-methoxy group; reduced CNS penetration
Compound H () Sodium channel inhibition (pain models) Triazine core enhances target specificity

Key Observations :

  • Analgesic Potential: The target compound’s sulfonamide-acetamide scaffold aligns with ’s N-phenylacetamide derivatives, which exhibit analgesic and anti-hypernociceptive activities. However, the 4-methoxy group may modulate COX-2 selectivity or opioid receptor interactions .
  • Structural-Activity Relationship (SAR) : Piperazinyl and triazine substituents () enhance potency via improved receptor binding or metabolic stability, whereas simpler sulfonamides () show broader but less targeted effects .

Physicochemical Properties

Table 3: Physical and Chemical Comparisons
Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Stability Notes
Target Compound 175–177 (predicted) 0.1–1 in DMSO 2.1 Stable in acidic conditions
N-(((4-methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide () 112–113 >10 in DMSO 1.8 Hydrolytically stable
N4-Acetylsulfamethazine () 198–200 <0.1 in water 0.9 Sensitive to UV light

Key Observations :

  • Melting Points : The target compound’s higher melting point compared to ’s analogue suggests stronger intermolecular hydrogen bonding due to the –OCH₃ group .
  • Lipophilicity : The target compound’s LogP (~2.1) indicates moderate membrane permeability, balancing CNS penetration and renal excretion .

Q & A

Q. How can contradictory data on biological activity be resolved?

  • Methodology :
  • Standardized protocols : Harmonize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-analysis : Pool data from multiple studies to identify trends in potency across cell lines .

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